2-amino-1H-pyrimidine-6-thione
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Overview
Description
2-amino-1H-pyrimidine-6-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and contains an amino group and a thione group. It has been synthesized using different methods and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 2-amino-1H-pyrimidine-6-thione is not fully understood. However, it has been proposed that the thione group in the compound may play a role in its biological activity. The compound may also interact with specific enzymes or receptors in the body to produce its effects.
Biochemical And Physiological Effects
Studies have shown that 2-amino-1H-pyrimidine-6-thione has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, it has exhibited antimicrobial activity against various pathogens.
Advantages And Limitations For Lab Experiments
The advantages of using 2-amino-1H-pyrimidine-6-thione in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-amino-1H-pyrimidine-6-thione. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its applications in materials science, such as its use in the synthesis of novel polymers and nanomaterials. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its interactions with specific enzymes and receptors in the body.
Conclusion:
In conclusion, 2-amino-1H-pyrimidine-6-thione is a promising compound that has shown potential applications in various fields. Its ease of synthesis, high purity, and favorable biological properties make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks bright for this compound.
Synthesis Methods
The synthesis of 2-amino-1H-pyrimidine-6-thione has been achieved using different methods such as the reaction of 2-amino-4,6-dichloropyrimidine with thiourea, the reaction of 2-amino-4,6-dihydroxypyrimidine with carbon disulfide, and the reaction of 2-amino-4,6-dichloropyrimidine with potassium thiocyanate. These methods have been optimized to obtain high yields of the compound with purity.
Scientific Research Applications
2-amino-1H-pyrimidine-6-thione has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
properties
CAS RN |
1193-27-7 |
---|---|
Product Name |
2-amino-1H-pyrimidine-6-thione |
Molecular Formula |
C4H5N3S |
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2-amino-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |
InChI Key |
GFVZMGHCWGEFQF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(N=C1S)N |
SMILES |
C1=CN=C(NC1=S)N |
Canonical SMILES |
C1=CN=C(NC1=S)N |
Other CAS RN |
1193-27-7 |
synonyms |
4(1H)-Pyrimidinethione, 2-amino- (9CI) |
Origin of Product |
United States |
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